molecular formula C3F9NS B14477364 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride CAS No. 69306-93-0

1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride

Cat. No.: B14477364
CAS No.: 69306-93-0
M. Wt: 253.09 g/mol
InChI Key: SWXCCNOIGQNIOF-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride is a chemical compound with the molecular formula C3HF8NS It is known for its unique structural properties, which include multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride typically involves the reaction of methanesulfinyl chloride with pentafluoroethylamine in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of the fluorinating agents used in the process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfinyl fluoride and sulfonyl fluoride derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing fluorine atoms into molecules.

    Biology: Studied for its potential use in modifying biological molecules to enhance their stability and activity.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride involves its ability to interact with various molecular targets through its fluorine atoms. The compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the activity and stability of the target molecules, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinyl chloride
  • 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfonyl fluoride
  • 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinamide

Uniqueness

1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride is unique due to its specific arrangement of fluorine atoms and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound in research and industrial applications, offering distinct advantages over similar compounds.

Properties

CAS No.

69306-93-0

Molecular Formula

C3F9NS

Molecular Weight

253.09 g/mol

IUPAC Name

fluoro-(1,1,2,2,2-pentafluoroethylimino)-(trifluoromethyl)-λ4-sulfane

InChI

InChI=1S/C3F9NS/c4-1(5,6)2(7,8)13-14(12)3(9,10)11

InChI Key

SWXCCNOIGQNIOF-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(N=S(C(F)(F)F)F)(F)F

Origin of Product

United States

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